(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
CAS No.: 847379-23-1
Cat. No.: VC11900402
Molecular Formula: C22H21NO7
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847379-23-1 |
|---|---|
| Molecular Formula | C22H21NO7 |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C22H21NO7/c1-26-15-4-3-14(18(12-15)27-2)11-20-21(24)17-6-5-16(13-19(17)30-20)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-11- |
| Standard InChI Key | YOVVKOAOTCJJOO-JAIQZWGSSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC |
| SMILES | COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC |
Introduction
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of benzofurans and esters. This compound is notable for its unique molecular structure and potential applications in medicinal chemistry and materials science. The presence of functional groups such as morpholines and benzofurans contributes to its biological significance, as these groups are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Synthesis and Reaction Conditions
The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves the condensation of specific aromatic aldehydes with morpholine derivatives. The reaction conditions, including temperature, solvent, and catalysts, must be carefully optimized to achieve high yields and purity. Solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid are commonly used to enhance reaction efficiency.
Biological Activities and Potential Applications
Benzofurans, including (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate, are known for their diverse biological activities. These compounds have shown potential in medicinal chemistry due to their anti-inflammatory and anticancer properties. The presence of methoxy groups further enhances the compound's reactivity and biological interactions.
Characterization and Analytical Techniques
Characterization of (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate involves various analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods are essential for confirming the structure and purity of the compound post-synthesis.
Mechanism of Action and Future Research Directions
The mechanism of action for compounds like (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate often involves interactions at the molecular level with biological targets. Quantitative structure-activity relationship (QSAR) studies can provide insights into how variations in structure affect biological activity, guiding future modifications for enhanced efficacy.
Future research should focus on exploring the compound's biological activities in more detail, optimizing its synthesis for better yields, and investigating its potential applications in medicinal chemistry and materials science. Additionally, studying the effects of structural modifications on biological activity could lead to the development of more effective derivatives.
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